molecular formula C22H21N3O5S B2655161 2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methoxyphenyl)acetamide CAS No. 866894-71-5

2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methoxyphenyl)acetamide

Cat. No. B2655161
CAS RN: 866894-71-5
M. Wt: 439.49
InChI Key: WGTFIMUJFMQDSZ-UHFFFAOYSA-N
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Description

2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H21N3O5S and its molecular weight is 439.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

This compound serves as a key intermediate in the synthesis of a wide range of novel heterocyclic compounds. For instance, it is utilized in the preparation of new derivatives with potential anti-inflammatory and analgesic properties. The synthesis involves various chemical reactions leading to the creation of compounds with different heterocyclic frameworks, such as benzodifurans, triazines, oxadiazepines, and thiazolopyrimidines. These synthesized compounds are then subjected to further chemical modifications to enhance their biological activities and selectivity towards specific biological targets (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Evaluation of Biological Activities

The synthesized heterocyclic compounds derived from this chemical are extensively evaluated for their biological activities. The evaluation encompasses various biological assays to determine their potential as therapeutic agents. For instance, some compounds have been screened for their cyclooxygenase inhibition properties, analgesic, and anti-inflammatory activities. These biological evaluations are crucial for identifying compounds with significant therapeutic potential and advancing them through the drug development pipeline (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antimicrobial and Antifungal Activities

Some derivatives synthesized from this compound have been tested for their antimicrobial and antifungal activities. These studies aim to discover new agents that can combat various microbial infections. The antimicrobial evaluation involves testing the synthesized compounds against a range of bacteria and fungi to determine their efficacy in inhibiting the growth of these microorganisms. Compounds showing promising antimicrobial or antifungal activities are considered potential candidates for developing new antimicrobial drugs (Nagaraju Kerru, S. Maddila, S. Maddila, Sreedhar Sobhanapuram, S. B. Jonnalagadda, 2019).

properties

IUPAC Name

2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-28-12-11-25-21(27)20-19(16-5-3-4-6-17(16)30-20)24-22(25)31-13-18(26)23-14-7-9-15(29-2)10-8-14/h3-10H,11-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTFIMUJFMQDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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